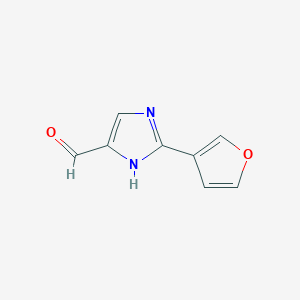
Cyclohexanone, 2-(1-isoquinolinylthio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexanone, 2-(1-isoquinolinylthio)- is an organic compound that features a cyclohexanone moiety bonded to an isoquinolinylthio group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2-(1-isoquinolinylthio)- typically involves the reaction of cyclohexanone with isoquinoline-1-thiol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the thioether linkage. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
While specific industrial production methods for Cyclohexanone, 2-(1-isoquinolinylthio)- are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include the use of larger reactors, continuous flow systems, and efficient purification techniques to produce the compound on an industrial scale.
化学反应分析
Types of Reactions
Cyclohexanone, 2-(1-isoquinolinylthio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The isoquinolinylthio group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.
科学研究应用
Cyclohexanone, 2-(1-isoquinolinylthio)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Cyclohexanone, 2-(1-isoquinolinylthio)- involves its interaction with molecular targets such as enzymes and receptors. The isoquinolinylthio group can bind to active sites of enzymes, inhibiting their activity. The compound may also interact with cellular pathways, affecting various biological processes.
相似化合物的比较
Similar Compounds
Cyclohexanone: A simpler ketone without the isoquinolinylthio group.
Isoquinoline-1-thiol: The thiol precursor used in the synthesis of the compound.
Cyclohexanone, 2-(1-pyridinylthio)-: A similar compound with a pyridinylthio group instead of an isoquinolinylthio group.
Uniqueness
Cyclohexanone, 2-(1-isoquinolinylthio)- is unique due to the presence of both the cyclohexanone and isoquinolinylthio moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler analogs.
属性
| 58006-84-1 | |
分子式 |
C15H15NOS |
分子量 |
257.4 g/mol |
IUPAC 名称 |
2-isoquinolin-1-ylsulfanylcyclohexan-1-one |
InChI |
InChI=1S/C15H15NOS/c17-13-7-3-4-8-14(13)18-15-12-6-2-1-5-11(12)9-10-16-15/h1-2,5-6,9-10,14H,3-4,7-8H2 |
InChI 键 |
TVXCOFKBKRHVTQ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(=O)C(C1)SC2=NC=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[(1E)-2-(Triphenyl-lambda~5~-phosphanylidene)ethylidene]benzenecarbothioamide](/img/structure/B12893769.png)




![3-(3-(2-Fluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12893796.png)


